molecular formula C9H11NO2 B1368251 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde CAS No. 31618-55-0

1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde

Cat. No.: B1368251
CAS No.: 31618-55-0
M. Wt: 165.19 g/mol
InChI Key: OWBSCTATQQJLAP-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde is a chemical compound with the molecular formula C9H11NO2 It is a heterocyclic compound that contains a pyrrole ring substituted with three methyl groups and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO) . This method provides a convenient route to obtain the desired compound with good yield.

Industrial Production Methods

Industrial production of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarboxylic acid.

    Reduction: 1,2,5-Trimethyl-1H-pyrrole-3,4-dimethanol.

    Substitution: Halogenated derivatives of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde.

Scientific Research Applications

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde lies in its specific substitution pattern and the presence of two aldehyde groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2,5-trimethylpyrrole-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-8(4-11)9(5-12)7(2)10(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSCTATQQJLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480842
Record name ST50784364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31618-55-0
Record name ST50784364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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